molecular formula C13H11ClFN B12469722 4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride

4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride

Cat. No.: B12469722
M. Wt: 235.68 g/mol
InChI Key: WZYUISZFYKATLL-UHFFFAOYSA-N
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Description

4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group attached to the ethenyl moiety, which is further connected to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and pyridine derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and a suitable pyridine derivative in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(4-fluorophenyl)ethenyl]pyridine
  • 4-[(1E)-2-(2-fluorophenyl)ethenyl]pyridine
  • 4-[(1E)-2-(3-chlorophenyl)ethenyl]pyridine

Uniqueness

4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-[2-(3-fluorophenyl)ethenyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN.ClH/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11;/h1-10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYUISZFYKATLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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